2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid
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Overview
Description
2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid is a chemical compound that features a difluoromethyl group, a fluorine atom, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 5-fluoro-4-nitrobenzoic acid, using difluoromethylating agents like ClCF₂H under specific reaction conditions . The reaction often requires a catalyst, such as a metal-based catalyst, to facilitate the transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form different functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Difluoromethyl)-5-fluoro-4-aminobenzoic acid, while oxidation of the difluoromethyl group can produce different carboxylic acid derivatives.
Scientific Research Applications
2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to enzymes and receptors. The nitro group can participate in redox reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-5-fluoro-4-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-nitrobenzoic acid: Lacks the fluorine atom at the 5-position.
2-(Difluoromethyl)-5-fluorobenzoic acid: Lacks the nitro group.
Uniqueness
2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid is unique due to the combination of the difluoromethyl group, fluorine atom, and nitro group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities.
Properties
IUPAC Name |
2-(difluoromethyl)-5-fluoro-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-5-1-4(8(13)14)3(7(10)11)2-6(5)12(15)16/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIVRUIPOQAYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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